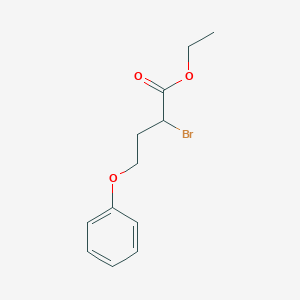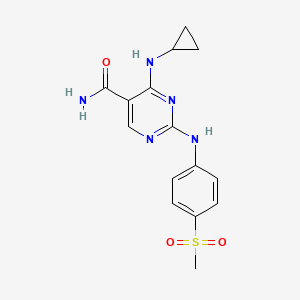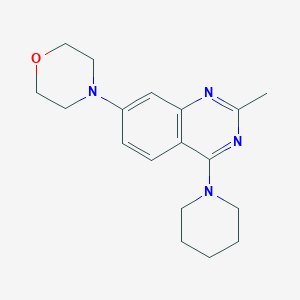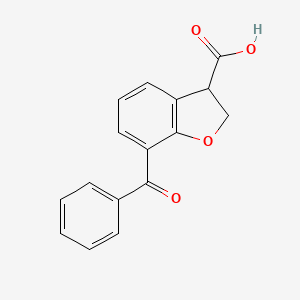![molecular formula C11H6ClF3N2 B13879229 Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound is notable for its substitution with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine. This intermediate is then oxidized using hydrogen peroxide to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions[][3].
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives[][3].
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C11H6ClF3N2 |
|---|---|
Peso molecular |
258.62 g/mol |
Nombre IUPAC |
5-chloro-3-[4-(trifluoromethyl)phenyl]pyridazine |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-10(17-16-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
Clave InChI |
WGVKQEVVGUYWFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=CC(=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


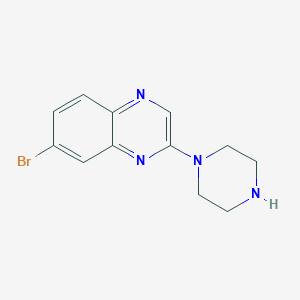

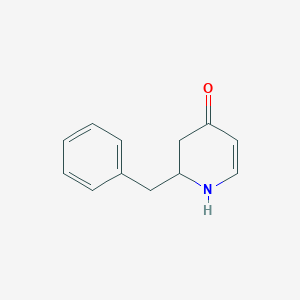
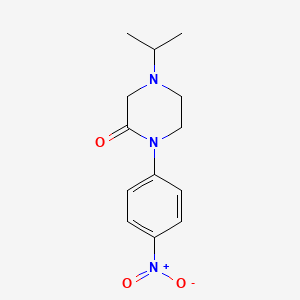
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
